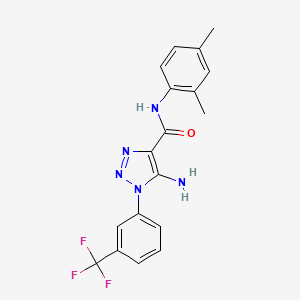
5-amino-N-(2,4-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2,4-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is 375.13069464 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-N-(2,4-dimethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a triazole ring which is known for its diverse biological activities. The presence of amino and carboxamide functional groups enhances its interaction with biological targets.
Anticancer Activity
Numerous studies have reported the anticancer properties of triazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
- Case Study 1 : A derivative of triazole exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, suggesting significant antiproliferative activity .
- Case Study 2 : Another study highlighted that certain triazole derivatives demonstrated comparable activity to doxorubicin against leukemia cell lines (e.g., K-562 and HL-60) .
The biological activity of triazole compounds often involves the following mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Triazole derivatives can activate apoptotic pathways, evidenced by increased caspase activity in treated cells.
- Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating groups on the aromatic rings enhances biological activity. For example:
| Compound Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Amino group at position 5 | Essential for anticancer activity |
| Carboxamide functionality | Enhances binding to biological targets |
Research Findings
Recent research has focused on synthesizing novel derivatives based on the core structure of triazoles. For example:
- Synthesis Methodology : Compounds are typically synthesized via condensation reactions involving triazole precursors and various amine reagents under controlled conditions .
- Biological Evaluation : In vitro assays have been employed to evaluate cytotoxicity across multiple cancer cell lines, demonstrating varying degrees of efficacy .
特性
IUPAC Name |
5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-10-6-7-14(11(2)8-10)23-17(27)15-16(22)26(25-24-15)13-5-3-4-12(9-13)18(19,20)21/h3-9H,22H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANSVPDQLFUFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














